

An In-depth Technical Guide to Hexaphenyldisiloxane: Molecular Structure, Properties, and Synthesis

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Compound of Interest		
Compound Name:	Hexaphenyldisiloxane	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of **hexaphenyldisiloxane**. The information is curated to support research and development activities, particularly in the fields of materials science and drug development.

Molecular Structure and Formula

Hexaphenyldisiloxane, with the chemical formula C₃₆H₃₀OSi₂, is an organosilicon compound characterized by a central disiloxane (Si-O-Si) bond with three phenyl groups attached to each silicon atom.[1] Its IUPAC name is triphenyl(triphenylsilyloxy)silane.[1] The molecule is achiral and possesses a flexible Si-O-Si bond angle.[2]

Molecular Formula: C36H30OSi2

Molecular Weight: 534.79 g/mol [1]

CAS Number: 1829-40-9[1]

Synonyms: Bis(triphenylsilyl) ether, Oxybis(triphenylsilane)[1]

Physicochemical and Spectroscopic Data



A summary of the key physicochemical and spectroscopic data for **hexaphenyldisiloxane** is presented in the following tables.

Table 1: Physicochemical Properties

Property	Value -	Reference
Melting Point	~225 °C	[3]
Boiling Point	494 °C	[4]
Density	1.2 g/cm ³	[4]
Refractive Index	1.680	[4]

Table 2: Crystallographic Data

Parameter	Value Date	Reference
Crystal System	Triclinic	[5]
Space Group	P-1	[5]
a (Å)	9.989	[5]
b (Å)	10.198	[5]
c (Å)	16.039	[5]
α (°)	89.91	[5]
β (°)	81.09	[5]
γ (°)	65.26	[5]
Volume (ų)	1459.7	[5]
Z	2	[5]
CCDC Number	135217	[1]

Table 3: Spectroscopic Data



Technique	Key Peaks and Assignments	Reference
¹H NMR	The ¹H NMR spectrum is expected to show multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl protons. Due to the complex coupling patterns of the phenyl rings, a detailed assignment requires advanced NMR techniques. A spectrum of the closely related hexaphenyldisilane shows complex multiplets between 7.1 and 7.6 ppm.	[2]
¹³ C NMR	The 13 C NMR spectrum will display signals for the phenyl carbons. Based on related structures, four distinct signals are expected in the aromatic region (δ 128-136 ppm) corresponding to the ipso, ortho, meta, and para carbons of the phenyl groups.	
FT-IR (KBr pellet)	~3070 cm ⁻¹ (C-H aromatic stretch), 1430 cm ⁻¹ (Si-Ph stretch), 1120 cm ⁻¹ (Si-Ph stretch), 1065 cm ⁻¹ (Si-O-Si asymmetric stretch), 740, 700, 510 cm ⁻¹ (Ph out-of-plane bending).	[1][6]
Mass Spec (EI)	m/z 534 (M+), 457 ([M-Ph]+), 259 ([SiPh3]+), 181, 105, 77 (Ph+).	[7][8]



Experimental Protocols Synthesis of Hexaphenyldisiloxane via Hydrolysis of Chlorotriphenylsilane

This protocol describes the synthesis of **hexaphenyldisiloxane** through the controlled hydrolysis of chlorotriphenylsilane.

Materials:

- Chlorotriphenylsilane ((C₆H₅)₃SiCl)
- Diethyl ether (anhydrous)
- Water
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Anhydrous sodium sulfate (Na₂SO₄)
- Hexane

Procedure:

- Dissolve chlorotriphenylsilane in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Slowly add a stoichiometric amount of water to the stirred solution from the dropping funnel. The reaction is exothermic and will produce hydrogen chloride gas. Ensure the reaction is performed in a well-ventilated fume hood.
- After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
- Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the HCl.
- Wash the organic layer with water and then with brine.

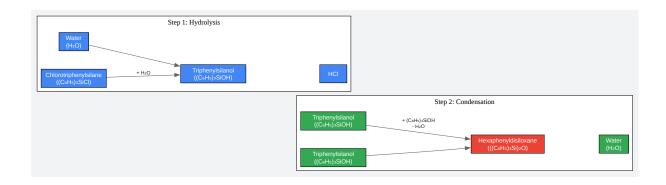


- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the diethyl ether by rotary evaporation.
- The crude product, primarily triphenylsilanol, is then subjected to condensation.
- To induce condensation of triphenylsilanol to **hexaphenyldisiloxane**, the crude product can be heated under vacuum or treated with a catalytic amount of a base.[9]
- For base-catalyzed condensation, dissolve the crude triphenylsilanol in a suitable solvent (e.g., toluene) and add a catalytic amount of a base (e.g., sodium hydroxide). Heat the mixture to reflux for several hours.
- After cooling, wash the reaction mixture with water to remove the base.
- Dry the organic layer, remove the solvent, and recrystallize the solid residue from a suitable solvent system (e.g., hexane/ethanol) to obtain pure **hexaphenyldisiloxane**.

Reaction Mechanism and Visualization

The synthesis of **hexaphenyldisiloxane** from chlorotriphenylsilane proceeds in two main steps: hydrolysis of the chlorosilane to form triphenylsilanol, followed by the condensation of two triphenylsilanol molecules to form the disiloxane.





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Caption: Synthesis of Hexaphenyldisiloxane.

Applications in Research and Drug Development

Hexaphenyldisiloxane serves as a valuable building block in organic and materials chemistry. Its rigid and bulky triphenylsilyl groups impart unique properties to polymers and materials, including high thermal stability and specific solubility characteristics. In the context of drug development, while not a therapeutic agent itself, its derivatives and related siloxane structures are explored for various applications:

- Drug Delivery: Siloxane-based polymers can be engineered to create biocompatible and biodegradable matrices for controlled drug release.
- Biomaterials: The inert and hydrophobic nature of polysiloxanes makes them suitable for use in medical devices and implants.



 Prodrug Strategies: The triphenylsilyl group can be used as a bulky, lipophilic protecting group for hydroxyl functionalities in drug molecules, potentially improving their pharmacokinetic properties.

This technical guide provides a foundational understanding of **hexaphenyldisiloxane**. Further research into its reactivity and the properties of its derivatives will continue to unlock its potential in various scientific and industrial applications.

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